(6aS,11aS)-3,9-dimethoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-6a-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6aS,11aS)-3,9-dimethoxy-6,11a-dihydro-1benzofuro[3,2-c]chromen-6a-ol is a complex organic compound belonging to the class of benzofurochromenes. This compound is characterized by its unique fused ring structure, which includes a benzofuran moiety and a chromene system. The presence of methoxy groups and a hydroxyl group further adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6aS,11aS)-3,9-dimethoxy-6,11a-dihydro-1benzofuro[3,2-c]chromen-6a-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(6aS,11aS)-3,9-dimethoxy-6,11a-dihydro-1benzofuro[3,2-c]chromen-6a-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated derivatives.
Substitution: Formation of substituted benzofurochromenes.
Scientific Research Applications
(6aS,11aS)-3,9-dimethoxy-6,11a-dihydro-1benzofuro[3,2-c]chromen-6a-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (6aS,11aS)-3,9-dimethoxy-6,11a-dihydro-1benzofuro[3,2-c]chromen-6a-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (6aS,11aS)-3,9-dimethoxy-6,11a-dihydro-1benzofuro[3,2-c]chromen-6a-ol shares structural similarities with other benzofurochromenes and benzofurans.
- Cetylpyridinium chloride and domiphen bromide are structurally similar compounds used in different contexts .
Uniqueness
The unique fused ring structure and the presence of methoxy and hydroxyl groups distinguish (6aS,11aS)-3,9-dimethoxy-6,11a-dihydro-1benzofuro[3,2-c]chromen-6a-ol from other compounds
Properties
IUPAC Name |
(6aS,11aS)-3,9-dimethoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-6a-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-19-10-3-5-12-14(7-10)21-9-17(18)13-6-4-11(20-2)8-15(13)22-16(12)17/h3-8,16,18H,9H2,1-2H3/t16-,17+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPGAJNPGZZNBM-DLBZAZTESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3C(CO2)(C4=C(O3)C=C(C=C4)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H]3[C@@](CO2)(C4=C(O3)C=C(C=C4)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is (-)-Variabilin?
A1: (-)-Variabilin is a furanosesterterpene, a class of natural products characterized by a 25-carbon skeleton often incorporating a furan ring.
Q2: What is the molecular formula and weight of (-)-Variabilin?
A2: The molecular formula of (-)-Variabilin is C25H32O4, and its molecular weight is 400.52 g/mol.
Q3: Where is (-)-Variabilin naturally found?
A3: (-)-Variabilin is primarily isolated from marine sponges, particularly those belonging to the genus Ircinia. It has also been found in the nudibranch Hypselodoris capensis, which is believed to acquire it from its sponge diet []. Notably, (-)-variabilin serves as a chemotaxonomic marker for the family Irciniidae [].
Q4: Are there other structural variants of (-)-Variabilin in nature?
A4: Yes, several structural isomers of (-)-variabilin exist, differing in the geometry of their double bonds (E or Z configuration) and the stereochemistry at the C-18 position. These include (7E,12Z,20Z)-variabilin, (8Z,13E,20Z)-strobilinin, (8E,13Z,20Z)-strobilinin, and (7Z,12Z,20Z)-variabilin [, , ]. Additionally, derivatives such as variabilin acetate and sulfated forms have also been identified [, ].
Q5: What spectroscopic techniques are used to characterize (-)-Variabilin?
A5: The structure of (-)-Variabilin and its isomers is primarily elucidated using 1D and 2D NMR spectroscopy, including techniques like COSY, HSQC, and HMBC. Mass spectrometry, UV spectroscopy, and IR spectroscopy also contribute to structural characterization [, , , , ].
Q6: Does (-)-Variabilin exhibit any biological activities?
A6: Yes, (-)-Variabilin has demonstrated various biological activities, including antimicrobial, anticancer, anti-inflammatory, and platelet aggregation inhibitory effects [, , , , ].
Q7: What is the mechanism of action for (-)-Variabilin's anti-inflammatory activity?
A8: (-)-Variabilin inhibits both human secretory and cytosolic phospholipase A2 (PLA2) enzymes, which are crucial in the inflammatory cascade responsible for producing mediators like prostaglandins and leukotrienes []. By inhibiting PLA2, (-)-Variabilin can suppress the production of these inflammatory mediators.
Q8: How does (-)-Variabilin affect platelet aggregation?
A9: A unique RGD (Arg-Gly-Asp) motif present in a (-)-Variabilin analogue isolated from the hard tick Dermacentor variabilis contributes to its potent antagonism of the fibrinogen receptor glycoprotein IIb-IIIa (GPIIb-IIIa; αIIbβ3), a key player in platelet aggregation [].
Q9: Could (-)-Variabilin be developed into a pharmaceutical agent?
A10: While (-)-Variabilin exhibits promising biological activities, its development into a pharmaceutical agent faces challenges. Its inherent instability and moderate anticancer activity with limited selectivity necessitate further research and potential modifications to enhance its therapeutic potential [].
Q10: Has (-)-Variabilin been chemically synthesized?
A11: Yes, total syntheses of (-)-Variabilin have been achieved using various strategies, including the catalytic, asymmetric "interrupted" Feist-Bénary reaction and enzymatic desymmetrization of propanediol derivatives [, ].
Q11: Are there strategies to improve the stability of (-)-Variabilin?
A14: Encapsulation of (-)-Variabilin into solid lipid nanoparticles (SLNs) has shown promising results in enhancing its stability and cytotoxic activity in vitro [].
Q12: What analytical methods are used to quantify (-)-Variabilin?
A15: High-performance liquid chromatography (HPLC) coupled with various detectors, such as UV or mass spectrometry, is commonly employed for the detection and quantification of (-)-Variabilin and its related compounds [, , ].
Q13: Does (-)-Variabilin have any ecological significance?
A16: In its natural environment, (-)-Variabilin is believed to play a role in the chemical defense of marine sponges against predators, including fish [, ]. Its presence in the nudibranch Hypselodoris capensis suggests a potential role in the defense mechanisms of these organisms as well [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.